3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine
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Overview
Description
3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine can be achieved through several methods. One common approach involves the direct fluorosulfonylation of the corresponding phenylpyridine derivative using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product . Another method involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF, which act as electrophilic fluorosulfonylating agents . These methods are advantageous due to their simplicity and effectiveness in forming the C-SO2F bond.
Chemical Reactions Analysis
3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles, forming new bonds and functional groups.
Common reagents used in these reactions include N-fluorobenzenesulfonimide (NFSI), which acts as a fluorinating agent, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Mechanism of Action
The mechanism of action of 3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine involves its ability to react with various biological targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity makes the compound useful as a covalent inhibitor in enzyme inhibition studies and as a probe for mapping enzyme binding sites and protein-protein interactions.
Comparison with Similar Compounds
3-(4-Fluorosulfonyloxyphenyl)-4-methylpyridine can be compared with other sulfonyl fluoride compounds, such as:
Sulfuryl Fluoride (SO2F2): Used as a fluorosulfonylating agent in various chemical reactions.
N-Fluorobenzenesulfonimide (NFSI): A versatile reagent used in fluorination and amidation reactions.
Phenylboronic Acids: Used as synthetic intermediates in organic synthesis and as inhibitors of serine proteases.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in chemical biology and drug discovery.
Properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-9-6-7-14-8-12(9)10-2-4-11(5-3-10)17-18(13,15)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGNLZOUQPOXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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